N-Desmethyl L-Ergothioneine Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

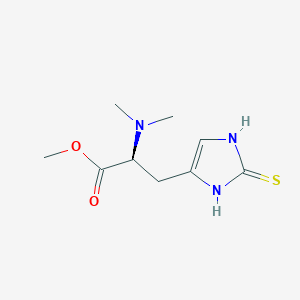

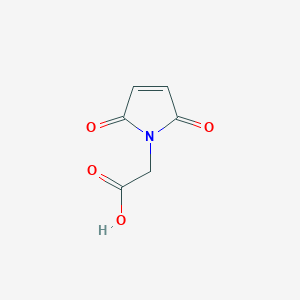

N-Desmethyl L-Ergothioneine Methyl Ester is a derivative of l-Ergothioneine (ET), a sulfur-containing derivative of the amino acid histidine, known for its unique antioxidant properties. The synthesis and understanding of its properties are crucial for elucidating its biological and chemical significance, particularly its antioxidant behavior in various biological contexts (Peckelsen et al., 2017).

Synthesis Analysis

An efficient and reproducible synthesis of N-Desmethyl L-Ergothioneine Methyl Ester, labeled for PET imaging, was developed to study its biodistribution and detect oxidative stress, especially in Alzheimer’s disease. This synthesis involves protecting the histidine carboxylic group with a methyl ester, which significantly improved the chemical yield of the reaction (Behof et al., 2022).

Molecular Structure Analysis

The molecular structure of N-Desmethyl L-Ergothioneine Methyl Ester and related compounds was thoroughly analyzed using infrared multiphoton dissociation (IRMPD) spectroscopy and density functional theory (DFT). These studies provide insights into the tautomeric equilibrium critical for understanding the molecule's antioxidant mechanism (Peckelsen et al., 2017).

Chemical Reactions and Properties

Studies have explored the chemical reactivity of l-ergothioneine and its derivatives, including their interactions with various disulphides and their nucleophilic properties. These reactions shed light on the molecule's potential biological activities and its ability to participate in thiol-disulphide exchange processes, crucial for its antioxidant function (Carlsson et al., 1974).

Physical Properties Analysis

The physical properties of N-Desmethyl L-Ergothioneine Methyl Ester, including its solubility, stability, and behavior under various conditions, are inferred from the broader studies on l-ergothioneine and its analogs. These properties are essential for understanding how the molecule behaves in biological systems and its potential applications (Peckelsen et al., 2017).

Chemical Properties Analysis

The antioxidant properties of N-Desmethyl L-Ergothioneine Methyl Ester are central to its chemical properties analysis. Its ability to protect against oxidative damage, particularly in the context of neurodegenerative diseases like Alzheimer’s, underscores its significance. The protective effects against lipid peroxidation and the preservation of endogenous antioxidants like glutathione and alpha-tocopherol highlight its potential therapeutic benefits (Deiana et al., 2004).

Propriétés

IUPAC Name |

methyl (2S)-2-(dimethylamino)-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c1-12(2)7(8(13)14-3)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2,10,11,15)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTOEEXBIOEGRQ-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC1=CNC(=S)N1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](CC1=CNC(=S)N1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433796 |

Source

|

| Record name | N-Desmethyl L-Ergothioneine Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desmethyl L-Ergothioneine Methyl Ester | |

CAS RN |

162138-71-8 |

Source

|

| Record name | N-Desmethyl L-Ergothioneine Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrazolo[3,4-b]pyridine](/img/structure/B29739.png)

![1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B29746.png)

![[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester](/img/structure/B29768.png)

![5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole](/img/structure/B29781.png)